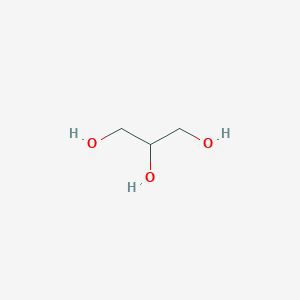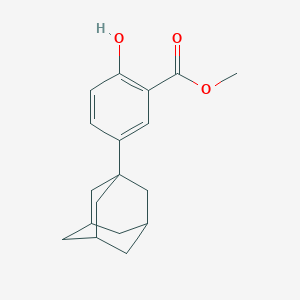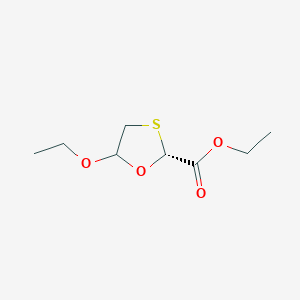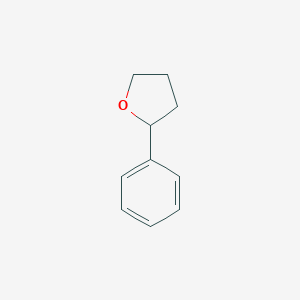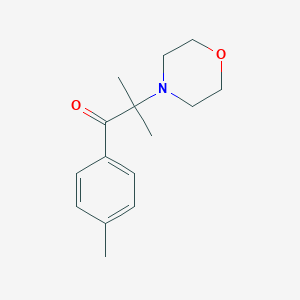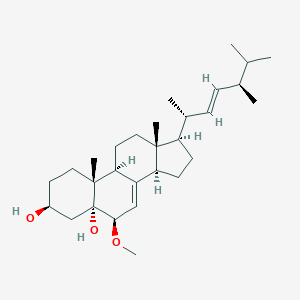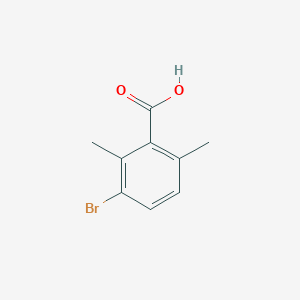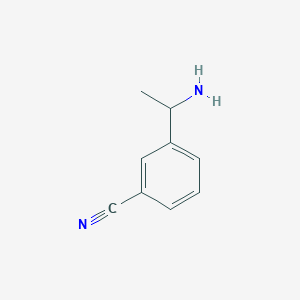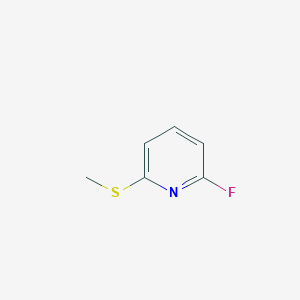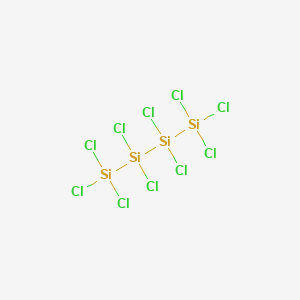![molecular formula C26H22O4 B170372 [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate CAS No. 159174-04-6](/img/structure/B170372.png)
[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPP is a derivative of the compound 4-hydroxytamoxifen, which is commonly used in breast cancer treatment. MPP has been shown to have a high affinity for estrogen receptors and has been studied for its potential use in research related to breast cancer, osteoporosis, and other estrogen-related conditions.
Mécanisme D'action
[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate works by binding to estrogen receptors and activating them, leading to downstream effects on gene expression and cellular function. [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been shown to have a higher affinity for estrogen receptor beta (ERβ) than for estrogen receptor alpha (ERα), which may make it a useful tool for studying the specific effects of ERβ activation.
Biochemical and Physiological Effects:
[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been shown to have a variety of biochemical and physiological effects, including the activation of estrogen receptors, changes in gene expression, and alterations in cellular function. [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been shown to increase bone density in animal models, suggesting that it may have potential use in the treatment of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate in lab experiments is its high affinity for estrogen receptors, which allows for more specific and targeted activation of these receptors. However, one limitation of using [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate is its synthetic nature, which may limit its applicability to natural systems.
Orientations Futures
There are several potential future directions for research related to [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate. One area of interest is the use of [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate in the treatment of osteoporosis, as it has been shown to increase bone density in animal models. Another area of interest is the potential use of [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate in the treatment of breast cancer, as it has been shown to have a high affinity for estrogen receptors. Additionally, further research is needed to better understand the specific effects of [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate on cellular function and gene expression.
Méthodes De Synthèse
The synthesis of [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate involves several steps, including the reaction of 4-bromophenylacetonitrile with 4-hydroxybenzaldehyde, followed by the reaction of the resulting compound with 2-methylprop-2-enoyl chloride. The final step involves the reaction of the resulting compound with 4-bromobenzonitrile to produce [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate.
Applications De Recherche Scientifique
[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been extensively studied for its potential use in scientific research related to breast cancer, osteoporosis, and other estrogen-related conditions. [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has been shown to have a high affinity for estrogen receptors and has been used to study the effects of estrogen on breast cancer cells. [4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.
Propriétés
Numéro CAS |
159174-04-6 |
|---|---|
Formule moléculaire |
C26H22O4 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
[4-[4-[4-(2-methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H22O4/c1-17(2)25(27)29-23-13-9-21(10-14-23)19-5-7-20(8-6-19)22-11-15-24(16-12-22)30-26(28)18(3)4/h5-16H,1,3H2,2,4H3 |
Clé InChI |
QBWDTPISGDUSPA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C(=C)C |
SMILES canonique |
CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



